2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine
Description
2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine is a structurally distinct imidazo[4,5-b]pyridine derivative characterized by:
- Core structure: A bicyclic imidazo[4,5-b]pyridine system, which is a nitrogen-rich heterocycle known for its bioactivity in medicinal chemistry.
- Substituents:
- A 3-methyl group on the 3H-imidazo[4,5-b]pyridine ring.
- A 2-methylpropan-1-amine side chain at the 2-position of the bicyclic core.
This compound is likely synthesized via reductive amination or condensation reactions involving imidazo[4,5-b]pyridine intermediates, as inferred from analogous methods in , where similar imidazo[4,5-b]pyridine derivatives are prepared using methanol and acetic acid as solvents .
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-1-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)9(12)11-14-8-5-4-6-13-10(8)15(11)3/h4-7,9H,12H2,1-3H3 |
InChI Key |
LRPRBPDQVDRYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(N1C)N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The primary amine group participates in nucleophilic substitution and Buchwald-Hartwig coupling reactions. For example:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form secondary amines .
-
Arylation : Palladium-catalyzed couplings with aryl halides (e.g., bromopyridines) yield aryl-substituted derivatives. A Negishi coupling protocol using Pd(PPh₃)₄ and methylzinc chloride in THF at 75°C has been reported for similar imidazo[4,5-b]pyridines .
Cyclization and Heterocycle Formation
The amine group facilitates cyclization with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, which can undergo intramolecular cyclization to generate fused heterocycles .
-
Urea/Thiourea Derivatives : Treatment with isocyanates or isothiocyanates produces ureas/thioureas, as demonstrated in related imidazo[4,5-b]pyridines .
A representative cyclization pathway:
-
Condensation with aldehyde → imine intermediate.
Electrophilic Aromatic Substitution
The imidazo[4,5-b]pyridine core undergoes regioselective electrophilic substitution at the 5- and 7-positions due to electron-donating methyl groups :
-
Nitration : Mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position.
-
Halogenation : Br₂ in acetic acid yields 5-bromo derivatives, critical for cross-coupling reactions .
| Position | Electrophile | Conditions | Product |
|---|---|---|---|
| 5 | Br₂ | AcOH, 25°C | 5-Bromo |
| 7 | Cl₂ | DCM, 0°C | 7-Chloro |
Reductive Amination
The primary amine reacts with ketones (e.g., acetone) under hydrogenation conditions (H₂, Pd/C) to form secondary amines. This reaction optimizes solubility for biological testing.
Example :
2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine + Acetone →
N-Isopropyl derivative (73% yield, confirmed by LCMS).
Acid-Base Reactions
The amine group forms stable salts with acids:
-
Hydrochloride Salt : Treatment with HCl in ethanol yields a crystalline salt (m.p. 215–217°C) .
-
Sulfonate Salts : Reacts with p-toluenesulfonic acid to improve thermal stability.
Oxidation Reactions
Controlled oxidation of the amine group:
-
N-Oxide Formation : mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the imidazo ring’s nitrogen, altering electronic properties .
-
Amine to Nitro : Rarely employed due to steric hindrance, but possible with HNO₃/Ac₂O under vigorous conditions.
Cross-Coupling Reactions
The brominated derivative participates in Suzuki-Miyaura couplings:
-
Protocol : 5-Bromo-imidazo[4,5-b]pyridine + arylboronic acid → biaryl products (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
-
Example : Coupling with pyridin-3-ylboronic acid yields a potent Aurora kinase inhibitor precursor .
Photochemical Reactivity
Under UV light (254 nm), the imidazo[4,5-b]pyridine core undergoes [2+2] cycloaddition with alkenes, forming bridged bicyclic structures. This reactivity is leveraged in photoaffinity labeling studies.
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in acidic (pH 2–6) and basic (pH 8–12) media at 25°C, as confirmed by HPLC stability assays. Degradation occurs only under extreme conditions (conc. H₂SO₄, 100°C), yielding pyridine-2,3-diamine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine exhibit significant anticancer properties. For instance, derivatives of imidazo[4,5-b]pyridine have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives has been explored extensively. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of related compounds and their biological assays against Staphylococcus aureus and Escherichia coli, revealing good antibacterial activity . The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Neuropharmacological Effects
Compounds with imidazo[4,5-b]pyridine scaffolds have been investigated for their neuropharmacological effects. Research indicates potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, certain derivatives have shown promise as anxiolytics or antidepressants by influencing serotonin and dopamine receptors .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine and various biological targets. These studies help predict binding affinities and elucidate the mechanisms of action at the molecular level.
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Protein Kinase A | -8.5 | |
| Cyclooxygenase | -7.8 | |
| Serotonin Receptor | -9.0 |
Case Study 1: Anticancer Evaluation
A recent publication focused on synthesizing a series of imidazo[4,5-b]pyridine derivatives to evaluate their anticancer activity against various human cancer cell lines. The study employed both in vitro and in vivo models to assess efficacy and toxicity profiles, demonstrating significant tumor growth inhibition with minimal side effects .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized several derivatives of 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine and tested them against clinical strains of bacteria. The results indicated that some compounds exhibited potent antibacterial activity comparable to standard antibiotics, suggesting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The imidazo[4,5-b]pyridine core is known to interact with proteins and nucleic acids, influencing processes like signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and two analogs:
*Inferred based on structural comparison with Compound A.
Structural Analysis:
- Imidazo Ring Substituents :
- Amine Side Chain :
Implications of Structural Variations
- Bioactivity : Ethyl substituents (Compounds A/B) may enhance membrane permeability compared to the target’s methyl group, but could reduce target specificity due to steric effects.
- Solubility : The target’s shorter amine chain may improve aqueous solubility relative to Compound B, favoring pharmacokinetics in drug design.
Biological Activity
2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating both imidazo[4,5-b]pyridine and propanamine moieties. Its chemical formula is , with a molecular weight of approximately 216.28 g/mol. The imidazo[4,5-b]pyridine component is known for its pharmacological significance, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
Research indicates that compounds containing the imidazo[4,5-b]pyridine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit various bacterial strains effectively. A recent study reported an IC50 value of 39 nM against Trypanosoma brucei, demonstrating its potential as an antiprotozoal agent .
Anticancer Activity
The anticancer potential of 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine has been explored in various cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have shown promising results against cervical cancer (HeLa cells) with IC50 values ranging from 0.071 to 0.126 μM .
The biological activity of this compound is attributed to its interaction with critical molecular targets:
- DNA Interaction : The benzimidazole moiety is known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The imidazo[4,5-b]pyridine ring can modulate enzyme activities linked to cancer progression and microbial resistance.
- Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo[4,5-b]pyridine derivatives revealed that modifications at the nitrogen positions significantly impacted their antimicrobial efficacy. Specifically, substituents at the C-4 position enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on the anticancer properties of related compounds, derivatives were tested against multiple cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that specific substitutions on the imidazo[4,5-b]pyridine scaffold led to increased cytotoxicity, with some compounds exhibiting over 20-fold potency compared to traditional chemotherapeutics .
Summary of Research Findings
Q & A
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
